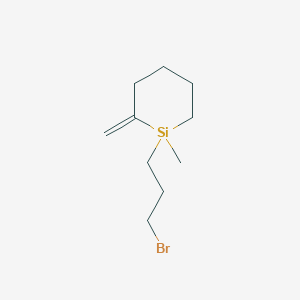
1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane is an organosilicon compound that features a bromopropyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane typically involves the reaction of 1-methyl-2-methylidenesilinane with 3-bromopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted silanes.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction: The major products are silanols or silanes, respectively.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Biological Studies: It is explored for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane involves the interaction of the bromopropyl group with various nucleophiles or bases. The silicon atom can also participate in various chemical transformations, including oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane: Similar in structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-1-methyl-2-methylidenesilinane: Similar in structure but with an iodine atom instead of bromine.
1-(3-Fluoropropyl)-1-methyl-2-methylidenesilinane: Similar in structure but with a fluorine atom instead of bromine.
Uniqueness
1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The bromine atom also influences the compound’s reactivity in elimination and oxidation-reduction reactions, making it a versatile reagent in organic synthesis and materials science.
Propiedades
Número CAS |
919801-07-3 |
|---|---|
Fórmula molecular |
C10H19BrSi |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-1-methyl-2-methylidenesilinane |
InChI |
InChI=1S/C10H19BrSi/c1-10-6-3-4-8-12(10,2)9-5-7-11/h1,3-9H2,2H3 |
Clave InChI |
LSNYOIJPVLBWTG-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCCCC1=C)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12617823.png)
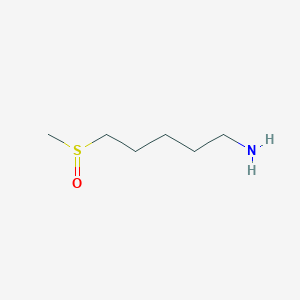
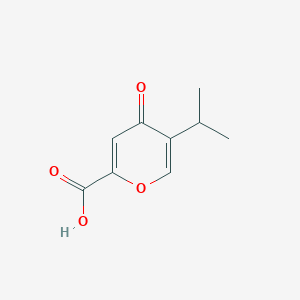
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
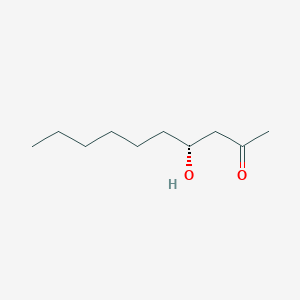
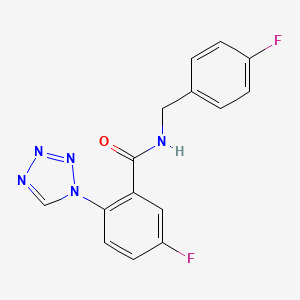
![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
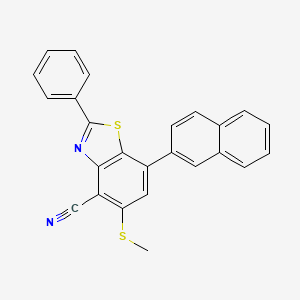
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(cyclohexylmethylamino)-4-oxobutanoate](/img/structure/B12617918.png)
![(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol](/img/structure/B12617919.png)
![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)
